

A Comparative Guide to the Bioequivalence of a New Recombinant Human Insulin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Insulin Human	
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This guide provides a comprehensive comparison of a new recombinant human insulin (biosimilar) against its reference product, Humulin® R. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the biosimilar's performance based on supporting experimental data.

Data Presentation: Pharmacokinetic and Pharmacodynamic Bioequivalence

A randomized, double-blind, crossover study was conducted in healthy male participants to assess the bioequivalence of the new recombinant human insulin (Test) and the reference product (Reference). The study utilized the hyperinsulinemic euglycemic clamp technique, the gold standard for evaluating insulin's metabolic effects.

Pharmacokinetic (PK) Profile

The pharmacokinetic parameters measure the concentration of insulin in the blood over time. The primary endpoints for bioequivalence are the area under the insulin concentration-time curve (AUCins) and the maximum insulin concentration (Cmax). For bioequivalence to be established, the 90% confidence intervals (CIs) for the ratio of the geometric means of the test to reference product for these parameters must fall within the range of 80% to 125%.[1][2]



Pharmacokinetic Parameter	Test Product (Biosimilar)	Reference Product (Humulin® R)	Geometric Mean Ratio (Test/Reference) [90% CI]
Primary Endpoints			
AUCins (0-t) (pmol·h/L)	15,335.24	15,221.06	0.99 (0.94 - 1.04)[3]
Cmax (pmol/L)	3647.68	3317.25	0.90 (0.82 - 1.01)[3]
Secondary Endpoints			
AUCins (0-2h)	Data not available	Data not available	Met equivalence criteria[1]
AUCins (0-6h)	Data not available	Data not available	Met equivalence criteria[1]
AUCins (0-∞)	Data not available	Data not available	Met equivalence criteria[1]

CI: Confidence Interval

The results demonstrate that the 90% CIs for the primary PK endpoints, AUCins and Cmax, are well within the pre-specified bioequivalence range of 80-125%.[1][3]

Pharmacodynamic (PD) Profile

The pharmacodynamic parameters assess the physiological effect of the insulin, specifically the glucose-lowering effect. This is measured by the glucose infusion rate (GIR) required to maintain a stable blood glucose level during the euglycemic clamp. The primary PD endpoints are the area under the GIR-time curve (AUCGIR) and the maximum glucose infusion rate (GIRmax).



Pharmacodynamic Parameter	Test Product (Biosimilar)	Reference Product (Humulin® R)	Geometric Mean Ratio (Test/Reference) [90% CI]
Primary Endpoints			
AUCGIR (0-t) (mg/kg)	211.36	212.74	1.01 (0.92 - 1.10)[3]
GIRmax (mg/kg/min)	66.84	66.75	1.00 (0.91 - 1.09)[3]
Secondary Endpoints			
AUCGIR (0-6h)	Data not available	Data not available	Met equivalence criteria[1]

CI: Confidence Interval

The pharmacodynamic data also support bioequivalence, with the 90% CIs for the primary PD endpoints falling within the accepted range.[1][3] The nearly superimposable GIR profiles of the test and reference products further confirm their similar glucose-lowering effects.

Experimental Protocols Hyperinsulinemic Euglycemic Clamp Study

The hyperinsulinemic euglycemic clamp is a highly controlled method to quantify insulin sensitivity.[4]

Objective: To assess and compare the pharmacokinetic and pharmacodynamic profiles of the test and reference recombinant human insulin.

Methodology:

• Subject Preparation: Healthy subjects are admitted to the clinical research unit the evening before the clamp procedure. They undergo an overnight fast of at least 10 hours.[1][4] Limitations are placed on exercise, alcohol, and caffeine consumption prior to the study.



- Catheterization: On the morning of the study, two intravenous catheters are inserted. One is
 placed in an antecubital vein for the infusion of insulin and glucose. The other is inserted in a
 dorsal hand vein of the contralateral arm, which is heated to "arterialize" the venous blood for
 sampling.[4]
- Basal Period: A basal period of approximately 2 hours is established to measure baseline glucose and insulin levels.
- Insulin Infusion: A primed-continuous infusion of the test or reference insulin is initiated to raise plasma insulin to a constant, high level.
- Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes. A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant target level (euglycemia), typically around 5.5 mmol/L.[3]
- Blood Sampling: Blood samples for the determination of insulin concentrations are collected at predefined intervals throughout the clamp duration (e.g., up to 12 hours for short-acting insulins).[1]
- Data Analysis: The glucose infusion rate (GIR) is calculated and plotted against time to generate the pharmacodynamic profile. Plasma insulin concentrations are measured to determine the pharmacokinetic profile.

Insulin Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of insulin in biological samples.[5][6]

Objective: To accurately quantify the concentration of human insulin in plasma samples from the bioequivalence study.

Methodology:

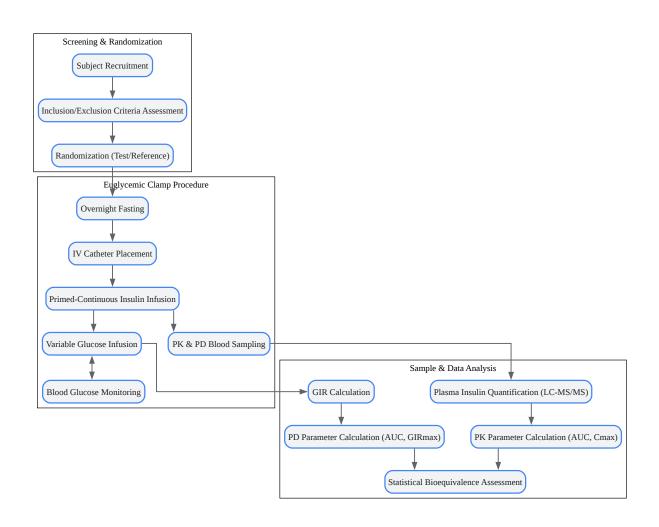
- Sample Preparation:
 - An internal standard (e.g., bovine insulin) is added to the plasma samples.



- Proteins in the plasma are precipitated using an organic solvent mixture (e.g., methanol/acetonitrile with acetic acid).[5]
- The sample is centrifuged, and the supernatant is transferred and diluted.
- Solid-Phase Extraction (SPE):
 - The diluted supernatant is loaded onto an SPE cartridge to purify and concentrate the insulin.
 - The cartridge is washed to remove interfering substances.
 - The insulin is eluted from the cartridge.
- LC-MS/MS Analysis:
 - The eluate is injected into a high-performance liquid chromatography (HPLC) or ultraperformance liquid chromatography (UPLC) system.
 - The insulin is separated from other components on a C18 analytical column.
 - The separated insulin enters the mass spectrometer.
 - The insulin is ionized (e.g., using electrospray ionization) and fragmented.
 - Specific precursor and product ions are monitored for quantification.
- Data Analysis:
 - The concentration of insulin in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

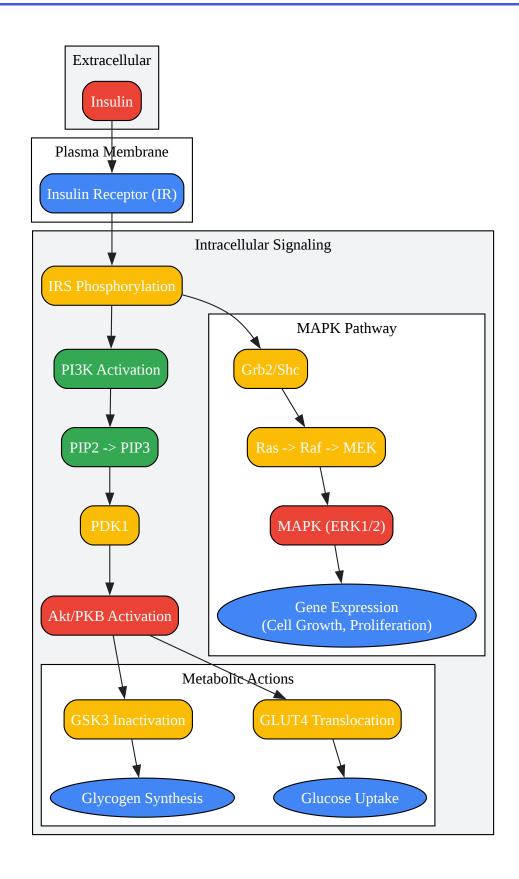




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Experimental Workflow for Insulin Bioequivalence Study.





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- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of a New Recombinant Human Insulin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612633#bioequivalence-testing-of-a-new-recombinant-human-insulin]

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